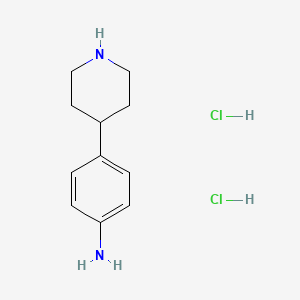

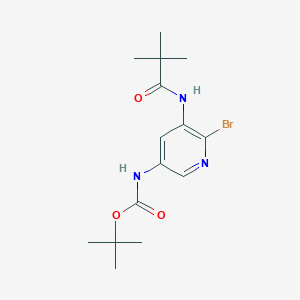

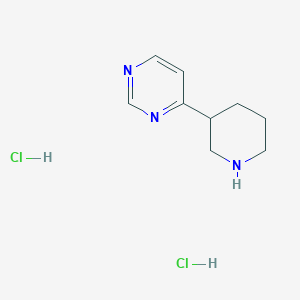

![molecular formula C12H9ClNNaO2S B1372302 2-{2-[(3-clorofenil)metil]-1,3-tiazol-4-il}acetato de sodio CAS No. 1171566-72-5](/img/structure/B1372302.png)

2-{2-[(3-clorofenil)metil]-1,3-tiazol-4-il}acetato de sodio

Descripción general

Descripción

Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate is a synthetic organic compound featuring a thiazole ring substituted with a chlorophenylmethyl group and an acetate moiety

Aplicaciones Científicas De Investigación

Actividad antiviral

El 2-{2-[(3-clorofenil)metil]-1,3-tiazol-4-il}acetato de sodio puede exhibir propiedades antivirales debido a su similitud estructural con los derivados del indol, que se ha informado que muestran actividad inhibitoria contra varios virus. Por ejemplo, ciertos derivados del indol han demostrado eficacia contra el virus de la influenza A y el virus Coxsackie B4 al inhibir la replicación viral .

Actividad antiinflamatoria

Los compuestos con un andamiaje de indol, como nuestro compuesto de interés, se sabe que poseen actividades antiinflamatorias. Esto puede ser particularmente útil en el desarrollo de nuevos medicamentos para tratar enfermedades inflamatorias crónicas, ofreciendo potencialmente un nuevo enfoque para el manejo de afecciones como la artritis o la enfermedad inflamatoria intestinal .

Propiedades anticancerígenas

Se ha encontrado que los derivados del indol tienen actividades anticancerígenas, lo que sugiere que el this compound podría explorarse para su posible uso en el tratamiento del cáncer. Su mecanismo puede implicar la interrupción de la proliferación celular y la inducción de apoptosis en las células cancerosas .

Efectos antimicrobianos

Las características estructurales de los derivados del indol confieren propiedades antimicrobianas, lo que podría hacer que el this compound sea un candidato para el desarrollo de nuevos agentes antimicrobianos. Podría ser eficaz contra una gama de patógenos bacterianos y fúngicos .

Actividad antidiabética

La investigación sobre los derivados del indol ha demostrado que pueden exhibir efectos antidiabéticos, lo que implica que nuestro compuesto podría utilizarse en el estudio y desarrollo de nuevos fármacos antidiabéticos. Estos compuestos pueden desempeñar un papel en la regulación de los niveles de glucosa en sangre y mejorar la sensibilidad a la insulina .

Efectos neuroprotectores

Los compuestos a base de indol se han asociado con efectos neuroprotectores, lo que sugiere que el this compound podría ser beneficioso en la investigación de enfermedades neurodegenerativas. Puede ayudar a proteger las células neuronales del daño y mejorar las funciones cognitivas .

Mecanismo De Acción

Target of Action

Compounds containing a thiazole ring, such as this one, have been found in many potent biologically active compounds . These compounds can interact with various biological targets, leading to a broad spectrum of biological activities .

Mode of Action

Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents , which may influence its bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Análisis Bioquímico

Biochemical Properties

Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are involved in carbohydrate metabolism. Additionally, Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate can bind to proteins and alter their function, potentially leading to changes in cellular processes .

Cellular Effects

Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell growth, differentiation, and apoptosis. These effects are crucial for understanding the potential therapeutic applications of Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate .

Molecular Mechanism

The molecular mechanism of action of Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding how the compound exerts its effects at the cellular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity. Understanding these temporal effects is crucial for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s activity changes significantly with small changes in dosage. Understanding these dosage effects is essential for determining the safe and effective use of Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate in therapeutic applications .

Metabolic Pathways

Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to changes in metabolic flux and metabolite levels. The compound can be metabolized through oxidation, reduction, or conjugation reactions, which are catalyzed by specific enzymes. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

The transport and distribution of Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate within cells and tissues are important for its biological activity. The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s effects on different tissues and organs .

Subcellular Localization

Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone.

Substitution with Chlorophenylmethyl Group: The chlorophenylmethyl group is introduced through a nucleophilic substitution reaction, where the thiazole ring reacts with a chloromethylbenzene derivative.

Acetate Introduction:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the acetate group.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Phenyl-substituted derivatives.

Substitution Products: Various functionalized thiazole derivatives.

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Material Science: It may serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.

Industry:

Polymer Synthesis: The compound can be incorporated into polymers to impart specific properties, such as increased thermal stability or chemical resistance.

Agriculture: It may be used in the development of agrochemicals, including pesticides and herbicides.

Comparación Con Compuestos Similares

Sodium 2-{2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate: Similar structure but with a different position of the chlorine atom on the phenyl ring.

Sodium 2-{2-[(3-bromophenyl)methyl]-1,3-thiazol-4-yl}acetate: Bromine substituent instead of chlorine.

Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-oxazol-4-yl}acetate: Oxazole ring instead of thiazole.

Uniqueness: The unique combination of the thiazole ring, chlorophenylmethyl group, and acetate moiety in Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate provides distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets or unique material properties.

This detailed overview highlights the significance of Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate in various scientific and industrial fields

Propiedades

IUPAC Name |

sodium;2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S.Na/c13-9-3-1-2-8(4-9)5-11-14-10(7-17-11)6-12(15)16;/h1-4,7H,5-6H2,(H,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSHCPSNQHDBAY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC2=NC(=CS2)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClNNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171566-72-5 | |

| Record name | sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

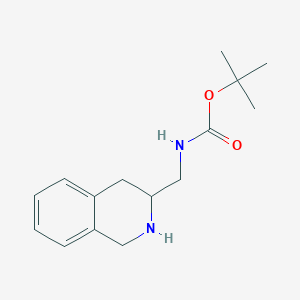

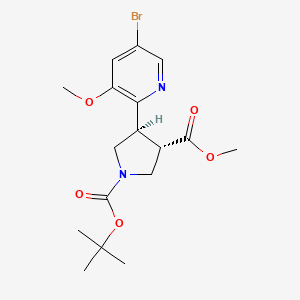

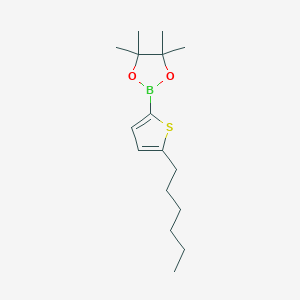

![[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol](/img/structure/B1372221.png)

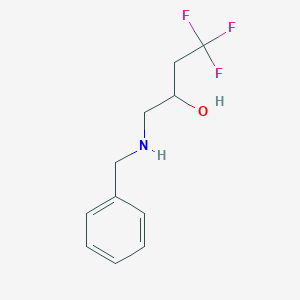

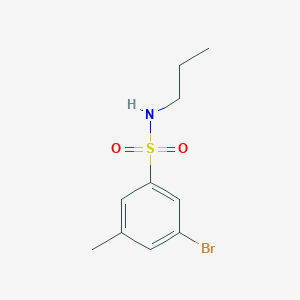

![Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1372234.png)

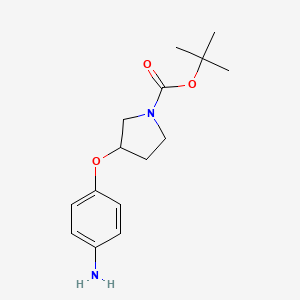

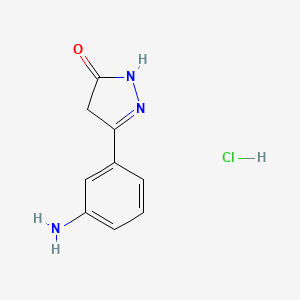

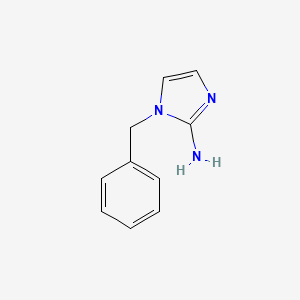

![2-Benzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1372235.png)